What is the chemical structure of Direct Green 6?
What is the chemical structure of Direct Green 6?
An In-depth Technical Guide to Direct Green 6
Executive Summary
Direct Green 6, also known by its Colour Index (C.I.) name Direct Green 6 and C.I. number 30295, is a trisazo dye used extensively in the textile and paper industries.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications. The information is tailored for researchers, scientists, and professionals in chemical and material sciences.
Chemical Identity and Structure
Direct Green 6 is a complex aromatic compound classified as a trisazo dye due to the presence of three azo groups (-N=N-) in its molecule.[1] Its formal chemical name under IUPAC nomenclature is 5-amino-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid.[2] It is typically supplied as a disodium salt.[3]
The core structure consists of a central 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) moiety, which is coupled with three different diazonium compounds derived from benzidine, p-nitroaniline, and phenol.
Table 1: Chemical Identifiers for Direct Green 6
| Identifier | Value | Reference |
| IUPAC Name | 5-amino-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid | [2] |
| Common Name | Direct Green 6 | [4] |
| Synonyms | Direct Green B, Direct Dark Green B, C.I. 30295 | [1][5] |
| C.I. Number | 30295 | [1][4][6][7] |
| CAS Number | 4335-09-5 | [1][4][5][6][7] |
| Molecular Formula | C₃₄H₂₂N₈Na₂O₁₀S₂ (Disodium Salt) | [1][5][6][7] |
| Molecular Weight | 812.70 g/mol | [1][5][7] |
| Molecular Class | Trisazo Dye | [1] |
Physicochemical and Quantitative Data
Direct Green 6 is a dark green to deep purple powder.[1][5][8] It is soluble in water, producing a dark green solution, and is also soluble in acetone and cellosolve.[1][5][9] It exhibits slight solubility in alcohol and is insoluble in most other organic solvents.[1][4][5] The dye's color is sensitive to pH, showing distinct changes in concentrated acids and bases.[1][5][9]
Table 2: Quantitative Specifications of Direct Green 6
| Parameter | Value | Reference |
| Purity | ~99% | [6] |
| Moisture Content | ≤ 1.5% | [4] |
| Insoluble Matter | ≤ 0.5% | [4] |
| Light Fastness (ISO) | 2 | [5][9] |
| Washing Fastness (ISO) | 2-3 | [5][9] |
| Rubbing Fastness (Dry) | 4 | [5][9] |
| Rubbing Fastness (Wet) | 3 | [5][9] |
Synthesis of Direct Green 6
The manufacturing of Direct Green 6 is a multi-step process involving sequential diazotization and azo coupling reactions.[1] The synthesis brings together four primary aromatic precursors: 4-(4-aminophenyl)benzenamine (benzidine), 4-nitrobenzenamine (p-nitroaniline), 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), and phenol.[1]
The general synthetic workflow is as follows:
-
First Diazotization & Coupling: p-Nitroaniline is diazotized and coupled to H-acid under acidic conditions.
-
Second Diazotization (Tetrazotization): Benzidine is tetrazotized (both amino groups are converted to diazonium salts).
-
Second Coupling: The tetrazotized benzidine is first coupled to the product from step 1 under alkaline conditions.
-
Third Coupling: The remaining diazonium group on the benzidine intermediate is finally coupled with phenol to form the final Direct Green 6 molecule.[1]
Caption: Synthesis workflow for Direct Green 6.
Experimental Protocols
Characterization and quality control of Direct Green 6 involve standard analytical and application-based testing methodologies.
Chemical Characterization
While specific instrumental parameters depend on the laboratory, the following techniques are fundamental for structural confirmation and purity assessment:
-
UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax) in an aqueous solution, confirming its characteristic dark green color and providing a quantitative measure of dye concentration via the Beer-Lambert law.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Employed to identify key functional groups present in the molecule, such as O-H (hydroxyl), N-H (amino), S=O (sulfonic acid), C=C (aromatic), and the characteristic -N=N- (azo) stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the dye and separating it from any unreacted starting materials or side-products from the synthesis. A reverse-phase C18 column with a gradient elution of water and acetonitrile (or methanol) containing a suitable buffer is typically used.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of the dye (812.70 g/mol for the disodium salt) and can be used to elucidate the structure of impurities.[1][5]
Textile Fastness Testing
The performance of the dye on a substrate is evaluated using standardized protocols, such as those from the International Organization for Standardization (ISO) or the American Association of Textile Chemists and Colorists (AATCC).[1]
-
Light Fastness: This test evaluates the resistance of the dyed fabric to fading upon exposure to a standardized artificial light source that mimics natural sunlight. The degree of fading is compared against a set of blue wool standards, and the result is rated on a scale (for Direct Green 6, the rating is 2, indicating poor light fastness).[5][9]
-
Washing Fastness: This protocol assesses the color loss and staining of adjacent undyed fabrics when the dyed material is subjected to a simulated laundering process. The test is conducted in a soap or detergent solution at a specified temperature. The change in color of the sample and the staining on adjacent fabrics (e.g., cotton, wool) are rated against standard grey scales.[5][9]
-
Rubbing Fastness (Crocking): This test measures the amount of color transferred from the dyed fabric to an undyed rubbing cloth under dry and wet conditions. The staining on the rubbing cloth is assessed using a grey scale for a numerical rating.[5][9]
Applications
The primary application of Direct Green 6 is in the dyeing of cellulosic fibers, including cotton, linen, hemp, and viscose rayon.[1][5][8][9] It has a high affinity for these materials, especially at temperatures around 80°C.[1][5] It is utilized for both dyeing and direct printing processes on these fabrics.[9]
Beyond textiles, its applications extend to:
-
Leather and Soap: Used as a colorant for leather goods and soaps.[1][5]
-
Pigment Manufacturing: It can be converted into a pigment lake for use in paints and inks.[1][5][8]
-
Dyeing of Other Fibers: It is also employed for dyeing silk and polyamide (nylon) fibers and their blends.[1][9]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Green | C34H24N8O10S2 | CID 135422069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Direct green 6, Direct green BE [xcwydyes.com]
- 5. Direct Green 6|Direct Dark Green B|CAS No: 4335-09-5 - Direct dye [chinainterdyes.com]
- 6. Direct Green 6 Diaminegreen BE, CasNo.4335-09-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 7. dyeschemical.com [dyeschemical.com]
- 8. Direct Green B ( DI. Green 6 ) at Best Price in Ahmedabad, Direct Green B ( DI. Green 6 ) Manufacturer [sanjaydyes.com]
- 9. Direct Green 6 - Direct Green B - Direct Dark Green B from Emperor Chem [emperordye.com]
